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Compound of Interest

Compound Name: Tris(2,2,2-trifluoroethyl) borate

Cat. No.: B1662670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the characterization of Tris(2,2,2-trifluoroethyl) borate, a versatile reagent in organic

synthesis. The information presented herein is curated to assist researchers in confirming the

identity, purity, and structural integrity of this compound.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for Tris(2,2,2-
trifluoroethyl) borate.

NMR Spectroscopic Data
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Nucleus
Chemical Shift

(δ) / ppm
Multiplicity

Coupling

Constant (J) /

Hz

Solvent

¹H 4.25 Quartet (q) 8.5 CDCl₃

¹³C 122.0 Quartet (q) 277 CDCl₃

61.5 Quartet (q) 36 CDCl₃

¹¹B 18.2 Singlet (s) - CDCl₃

¹⁹F -76.5 Triplet (t) 8.5 CDCl₃

Infrared (IR) Spectroscopy
**Frequency (cm⁻¹) ** Assignment

2980 - 2880 C-H stretching

1382 B-O stretching

1280, 1160 C-F stretching

940 C-O stretching

668, 651 O-C-C bending

Mass Spectrometry (MS)
m/z Assignment

308 [M]⁺

225 [M - OCH₂CF₃]⁺

127 [B(OCH₂CF₃)₂]⁺

83 [CF₃CH₂O]⁺

69 [CF₃]⁺

Experimental Protocols
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Detailed methodologies for the synthesis and spectroscopic characterization of Tris(2,2,2-
trifluoroethyl) borate are provided below.

Synthesis of Tris(2,2,2-trifluoroethyl) borate
A suspension of boric anhydride (B₂O₃) in 2,2,2-trifluoroethanol is heated. The resulting

Tris(2,2,2-trifluoroethyl) borate is then purified by distillation. This method is advantageous

for larger scale preparations due to the low cost and ease of handling of boric anhydride.[1]

NMR Spectroscopy
¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra are typically recorded on a 300 MHz or 400 MHz

spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃). Chemical shifts are

reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H

and ¹³C) or an external standard (e.g., BF₃·OEt₂ for ¹¹B).

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film

of the neat liquid sample is placed between two potassium bromide (KBr) plates for analysis.

Mass Spectrometry (MS)
Mass spectra are acquired using an electron ionization (EI) source. The sample is introduced

into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Visualizations
The following diagrams illustrate the experimental workflow for characterizing Tris(2,2,2-
trifluoroethyl) borate and its molecular structure with key spectroscopic correlations.
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Data Analysis

Synthesis via
B₂O₃ and CF₃CH₂OH
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Experimental workflow for the synthesis and characterization of Tris(2,2,2-trifluoroethyl)
borate.

Molecular Structure

Spectroscopic Correlations

B(OCH₂CF₃)₃

¹H NMR: 4.25 ppm (q)

-OCH₂-

¹³C NMR: 61.5 ppm (q)

-OCH₂-

¹³C NMR: 122.0 ppm (q)

-CF₃

¹¹B NMR: 18.2 ppm (s)

B

¹⁹F NMR: -76.5 ppm (t)

-CF₃

IR: ~1382 cm⁻¹ (B-O)

B-O bond

IR: ~1280, 1160 cm⁻¹ (C-F)

C-F bonds
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Molecular structure of Tris(2,2,2-trifluoroethyl) borate and its key spectroscopic correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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